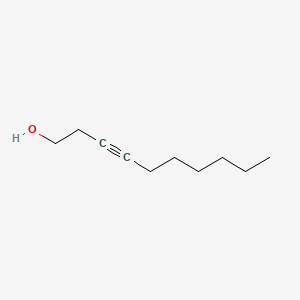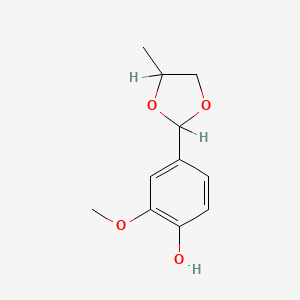
3-(Perfluoro-n-octyl)propenoxide
Vue d'ensemble
Description
3-(Perfluoro-n-octyl)propenoxide, also known as PFOPO, is an organic compound widely used in biomedical fields due to its powerful antiviral properties . It is a fluorinated epoxide .
Synthesis Analysis
The synthesis of 3-(Perfluoro-n-octyl)propenoxide involves the use of Perfluorooctyl iodide and Allyl alcohol . The compound provides perfluorinated long chains, which improves both mechanical properties via internal antiplasticization effect, and the dispersity and loading of nanofiller via C-F···H-N/π interactions .Molecular Structure Analysis
The molecular formula of 3-(Perfluoro-n-octyl)propenoxide is C11H5F17O . It has an average mass of 476.130 Da and a monoisotopic mass of 476.006897 Da .Physical And Chemical Properties Analysis
The compound has a melting point of 76-78 °C and a boiling point of 87 °C/19 mmHg (lit.) . Its density is 1.712 g/mL at 25 °C (lit.) and it has a refractive index of n 20/D 1.32 (lit.) . It is soluble in Chloroform and slightly soluble in Methanol .Applications De Recherche Scientifique
Electromagnetic Interference Shielding
The compound is used in the fabrication of nanocomposites that exhibit excellent electromagnetic interference (EMI) shielding properties . It contributes to the absorption-dominated EMI shielding, making it suitable for use in electronic devices and communication systems .
Mechanical Robustness
3-(Perfluoro-n-octyl)propenoxide provides perfluorinated long chains, which improve both mechanical properties via internal antiplasticization effect . This makes the resulting materials mechanically robust, with high tensile and impact strength .
Superamphiphobicity
The compound contributes to the superamphiphobicity (superhydrophobicity and superoleophobicity) of the materials . This property makes the materials resistant to both water and oil, exhibiting self-cleaning capabilities .
Anti-Corrosion
Materials incorporating 3-(Perfluoro-n-octyl)propenoxide exhibit long-term anti-corrosion properties . This makes them suitable for use in environments where corrosion resistance is crucial, such as underwater equipment and aerospace applications .
Thermal Conductivity
The compound contributes to the thermal conductivity of the materials . This property is important in applications where heat dissipation is required .
Antiviral Drug Development
3-(Perfluoro-n-octyl)propenoxide is uniquely formulated to be effective against a variety of viral pathogens, including influenza and respiratory syncytial virus (RSV), allowing for the development of antiviral drugs .
Mécanisme D'action
Target of Action
It is known that the compound provides perfluorinated long chains, which are known to interact with various biological targets .
Mode of Action
3-(Perfluoro-n-octyl)propenoxide interacts with its targets primarily through its perfluorinated long chains . These chains improve both mechanical properties via an internal antiplasticization effect, and the dispersity and loading of nanofiller via C-F···H-N/π interactions .
Result of Action
It is known that the compound contributes to the mechanical robustness, superamphiphobicity, and long-term anti-corrosion properties of certain nanocomposites .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Perfluoro-n-octyl)propenoxide . For instance, the compound’s effectiveness can be influenced by factors such as temperature and the presence of other chemical substances .
Safety and Hazards
The compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapours/spray .
Orientations Futures
Propriétés
IUPAC Name |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F17O/c12-4(13,1-3-2-29-3)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXSIEIEXLGIET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH2C2OH3, C11H5F17O | |
| Record name | Oxirane, 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880415 | |
| Record name | 3-(Perfluorooctyl)-1,2-propenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Perfluoro-n-octyl)propenoxide | |
CAS RN |
38565-53-6 | |
| Record name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38565-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038565536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Perfluorooctyl)-1,2-propenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(Perfluoro-n-octyl)propenoxide modify the surface properties of UV-curable coatings?
A: When added to a hydrogenated epoxy monomer and UV-cured, even at very low concentrations (less than 1% w/w), 3-(Perfluoro-n-octyl)propenoxide significantly alters the surface properties of the resulting films without impacting their bulk properties or curing conditions []. This effect is attributed to the compound's ability to migrate and concentrate selectively on the air-facing side of the film during the curing process. This selective concentration forms a fluorinated layer, rendering the surface highly hydrophobic.
Q2: What analytical technique was used to confirm the presence of the fluorinated layer on the surface of the cured films?
A: X-ray photoelectron spectroscopy (XPS) measurements were employed to confirm the presence of the fluorinated layer on the air side of the cured films []. XPS is a surface-sensitive analytical technique that can identify and quantify the elemental composition of a material's outermost layers.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




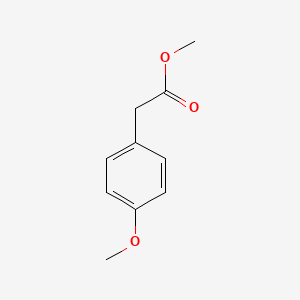
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl]phenylamino]-](/img/no-structure.png)
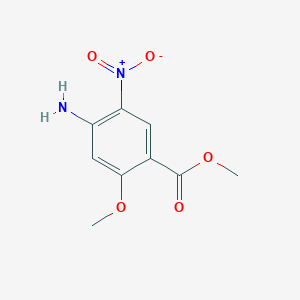
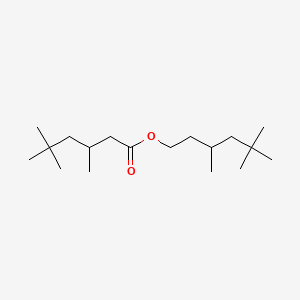
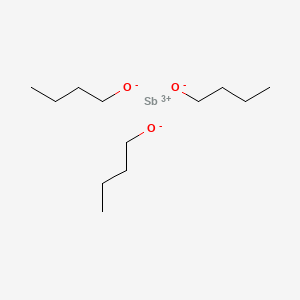

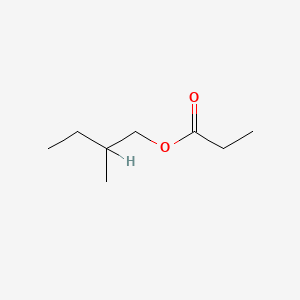
![Benzothiazolium, 2-[[(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl]azo]-3-methyl-, methyl sulfate](/img/structure/B1582658.png)
